molecular formula C8H8F2O B2701179 4-(2,2-Difluoroethyl)phenol CAS No. 1784794-52-0

4-(2,2-Difluoroethyl)phenol

Cat. No. B2701179
CAS RN: 1784794-52-0
M. Wt: 158.148
InChI Key: SXLLRJWJRUCKQH-UHFFFAOYSA-N
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Description

“4-(2,2-Difluoroethyl)phenol” is a chemical compound with the CAS Number: 1784794-52-0 . It has a molecular weight of 158.15 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8F2O/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at a temperature of -10 degrees . Phenols, in general, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP), a compound related to 4-(2,2-Difluoroethyl)phenol, serves as a crucial fluorophoric platform for developing chemosensors. These sensors can detect a wide range of analytes, including metal ions (Zn2+, Cu2+, Al3+, etc.), anions (N3−, H2PO4−, etc.), and neutral molecules (mandelic acid, cysteine, glutathione), across different pH regions. The selectivity and sensitivity of DFP-based chemosensors highlight the potential for further development in this area (Roy, 2021).

Natural Sources and Bioactivities

Compounds like 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, which share structural similarities with this compound, are explored for their natural sources and bioactivities. Despite their toxic nature, these compounds have been identified across a diverse range of organisms and exhibit significant toxicity against almost all tested organisms. The study raises questions about the reasons behind the production of autotoxic phenols by these organisms (Zhao et al., 2020).

Environmental Concentrations and Toxicology

The environmental presence and toxicological effects of 2,4,6-Tribromophenol (TBP), another phenolic compound, have been summarized, emphasizing its widespread production, use as a pesticide, and occurrence as a degradation product of brominated flame retardants. Despite its ubiquity, there's a lack of comprehensive understanding regarding its toxicokinetics and toxicodynamics, highlighting the need for further research in this domain (Koch & Sures, 2018).

Phenolic Antioxidants in the Environment

Synthetic Phenolic Antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, including their transformation products, have been detected in various environmental matrices and human samples, suggesting the need for continued research on their environmental behavior and potential health impacts (Liu & Mabury, 2020).

Polyphenol-Based Materials

Tannic acid, containing high levels of galloyl groups, can coordinate with metal ions to create films or capsules for applications in sensing, separation, catalysis, and particularly in drug/nutraceutical delivery. This highlights the versatile applications of polyphenol-based materials in chemistry and materials science, paving the way for innovative designs and applications (Liang et al., 2019).

Safety and Hazards

The safety information for “4-(2,2-Difluoroethyl)phenol” includes several hazard statements such as H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(2,2-difluoroethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLLRJWJRUCKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1784794-52-0
Record name 4-(2,2-difluoroethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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